![molecular formula C20H22BNO3 B1486981 4-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-benzonitrile CAS No. 2246880-79-3](/img/structure/B1486981.png)
4-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-benzonitrile
Overview
Description
The compound “4-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-benzonitrile” is an organic compound. It contains a phenoxymethyl group attached to a benzonitrile group via a tetramethyl dioxaborolane group .
Molecular Structure Analysis
The molecular structure of this compound includes a phenoxymethyl group, a benzonitrile group, and a tetramethyl dioxaborolane group . The exact structure would require more specific information or computational analysis.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, compounds with similar structures, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to participate in borylation reactions .Scientific Research Applications
Synthesis and Crystal Structure Analysis
4-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-benzonitrile is a compound involved in various synthesis and crystal structure studies. Research has demonstrated its use in synthesizing related compounds, with structures characterized by spectroscopy (FT-IR, 1H NMR, 13C NMR, and MS) and X-ray diffraction. These studies often employ Density Functional Theory (DFT) for comparative analysis of spectroscopic data, geometrical parameters, and molecular electrostatic potential, enhancing understanding of molecular conformations and physicochemical properties (Wu et al., 2021); (Huang et al., 2021).
Applications in Boronate-Based Fluorescence Probes
The compound is instrumental in the creation of boronate ester fluorescence probes. These probes are used for detecting hydrogen peroxide (H2O2), demonstrating diverse fluorescence responses based on the presence of H2O2, which is critical for understanding intramolecular charge transfer states and the effects of electron-withdrawing or electron-donating groups (Lampard et al., 2018).
Involvement in Prochelator Synthesis
It is also used in synthesizing prochelators like BSIH, which are activated in the presence of H2O2 to release metal chelators. This is significant for sequestering iron(III) and inhibiting iron-catalyzed oxidative damage, demonstrating a novel approach in conditional metal sequestration without disturbing healthy metal ion distribution (Charkoudian et al., 2006).
Role in Organic Electron Donors Synthesis
The compound has been used in the synthesis of organic electron-donors. These donors play a crucial role as intermediates in various synthetic approaches, highlighting its importance in organic chemistry and materials science (Bifari & El-Shishtawy, 2021).
Contribution to Boronated Phosphonium Salts Synthesis
It is a key component in synthesizing boronated phosphonium salts. These salts have applications in cytotoxicity studies and cellular uptake, offering insights into their potential therapeutic uses and interactions with biological systems (Morrison et al., 2010).
properties
IUPAC Name |
4-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BNO3/c1-19(2)20(3,4)25-21(24-19)17-7-5-6-8-18(17)23-14-16-11-9-15(13-22)10-12-16/h5-12H,14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHRNKLRGDWVIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OCC3=CC=C(C=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-benzonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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